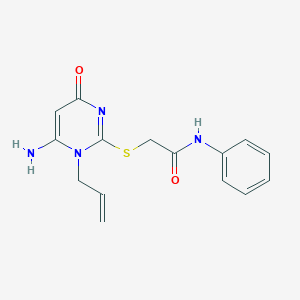![molecular formula C10H14N3+ B280475 1,3,6-trimethyl-1H,4H-pyrido[2,1-c][1,2,4]triazin-5-ium](/img/structure/B280475.png)
1,3,6-trimethyl-1H,4H-pyrido[2,1-c][1,2,4]triazin-5-ium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,6-trimethyl-1H,4H-pyrido[2,1-c][1,2,4]triazin-5-ium is a heterocyclic compound that has gained attention in recent years due to its potential applications in scientific research. This compound is also known as MTT and is commonly used as a colorimetric assay reagent to measure cell viability and proliferation.
Wirkmechanismus
The mechanism of action of MTT involves the reduction of the tetrazolium ring by mitochondrial dehydrogenases in living cells. This reduction reaction results in the formation of a purple formazan product, which can be quantified using a spectrophotometer.
Biochemical and Physiological Effects:
MTT has no known biochemical or physiological effects on living organisms. It is a non-toxic compound that is widely used in cell biology research.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of MTT is its ease of use in cell viability assays. It is a simple and reliable method for determining the number of viable cells in a given sample. However, MTT can be affected by factors such as pH, temperature, and the presence of other compounds in the sample. Additionally, MTT cannot differentiate between live and dead cells, and it may underestimate cell viability in certain situations.
Zukünftige Richtungen
There are several potential future directions for research involving MTT. One area of interest is the development of new methods for using MTT in cell viability assays, such as the use of microfluidic devices or the incorporation of other cell markers. Another potential direction is the use of MTT in drug discovery, as it can be used to screen for compounds that affect cell viability or proliferation. Additionally, MTT may have applications in the development of new diagnostic tools for diseases such as cancer, where changes in cell viability and proliferation are common.
Synthesemethoden
MTT can be synthesized through the reaction of 3-methyl-2-benzothiazolinone hydrazone (MBTH) with formaldehyde and dimethylamine. The resulting product is then treated with methyl iodide to form MTT.
Wissenschaftliche Forschungsanwendungen
MTT has a wide range of applications in scientific research, particularly in the field of cell biology. It is commonly used in cell viability assays to determine the number of viable cells in a given sample. MTT can also be used to measure cell proliferation, as it is converted to a purple formazan product by mitochondrial dehydrogenases in living cells.
Eigenschaften
Molekularformel |
C10H14N3+ |
|---|---|
Molekulargewicht |
176.24 g/mol |
IUPAC-Name |
1,3,6-trimethyl-4H-pyrido[2,1-c][1,2,4]triazin-5-ium |
InChI |
InChI=1S/C10H14N3/c1-8-7-13-9(2)5-4-6-10(13)12(3)11-8/h4-6H,7H2,1-3H3/q+1 |
InChI-Schlüssel |
RKRIILCYZUTYNH-UHFFFAOYSA-N |
SMILES |
CC1=NN(C2=CC=CC(=[N+]2C1)C)C |
Kanonische SMILES |
CC1=NN(C2=CC=CC(=[N+]2C1)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-chloro-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B280393.png)




![N-(3,5-dibromo-2-pyridinyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B280403.png)





![1,5-dimethyl-4-nitro-N-[2-(phenylsulfanyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B280414.png)
![5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(2-methoxy-5-methylphenyl)-2-furamide](/img/structure/B280417.png)
